

An In-depth Technical Guide to 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

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Compound of Interest

Compound Name: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** (AHOBA). AHOBA is a key monomer in the synthesis of advanced functional materials, particularly side-chain liquid crystal polymers and elastomers. Its unique molecular architecture, comprising a rigid mesogenic core, a flexible spacer, and a polymerizable functional group, allows for the creation of materials with tunable electro-optical and mechanical properties. This document summarizes key quantitative data, provides a detailed experimental protocol for its synthesis, and includes visualizations of its chemical synthesis and its role in polymer science to facilitate a deeper understanding for researchers in materials science and related fields.

Molecular Structure and Properties

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is an organic compound that serves as a fundamental building block for a variety of functional polymers.^[1] Its structure is characterized by a p-substituted benzoic acid, which acts as the rigid mesogenic unit, a hexyl ether chain that provides flexibility as a spacer, and a terminal acrylate group that allows for polymerization.^[1]

Chemical Identifiers

A summary of the key chemical identifiers for **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** is presented in Table 1.

Identifier	Value
IUPAC Name	4-(6-prop-2-enoyloxyhexoxy)benzoic acid[2]
CAS Number	83883-26-5[2]
Molecular Formula	C16H20O5[2]
Molecular Weight	292.33 g/mol [2]
SMILES	C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O[2]
InChI	InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19)[2]

Physicochemical Properties

The known physical and chemical properties of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** are outlined in Table 2. It is important to note that there are conflicting reports for the melting point, which may be due to different polymorphic forms or measurement conditions.

Property	Value	Source
Appearance	White to off-white solid/powder ^{[3][4]}	[3] [4]
Melting Point	92-93 °C (recrystallized from ethanol)	[3]
	[5]	
Boiling Point	~446.9 °C (Predicted)	[3]
Density	~1.139 g/cm ³ (Predicted)	[3]
pKa	~4.48 (Predicted)	[3]
Purity	97% to >98% (Commercially available)	[4] [6]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

As of the time of this writing, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** are not readily available in public databases. While the existence of such spectra is noted, the specific data has not been published.^[2] Therefore, this section will describe the expected spectral features based on the known structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

- Vinyl Protons: Three distinct signals in the range of 5.8-6.5 ppm, showing characteristic doublet of doublets splitting patterns.
- Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.2 ppm) corresponding to the para-substituted benzene ring.
- Methylene Protons: A triplet for the -OCH₂- group adjacent to the acrylate at around 4.2 ppm, a triplet for the -OCH₂- group attached to the benzene ring at around 4.0 ppm, and a

series of multiplets for the other four methylene groups in the hexyl chain between 1.4 and 1.9 ppm.

- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbons: Signals for the carboxylic acid and ester carbonyls in the range of 165-175 ppm.
- Aromatic Carbons: Four signals in the aromatic region (114-164 ppm).
- Vinyl Carbons: Two signals for the double bond of the acrylate group (128-132 ppm).
- Methylene Carbons: Signals for the six methylene carbons of the hexyl chain, with the two carbons attached to oxygen atoms appearing more downfield (60-70 ppm).

Expected FT-IR Spectral Features:

- O-H Stretch: A broad absorption band from $2500\text{-}3300\text{ cm}^{-1}$ characteristic of the carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp peak around 1720 cm^{-1} for the ester carbonyl and another strong peak around 1680 cm^{-1} for the carboxylic acid carbonyl.
- C=C Stretch: A peak around 1635 cm^{-1} for the acrylate double bond.
- C-O Stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region for the ester and ether linkages.
- Aromatic C-H Bending: Characteristic peaks for para-substitution in the $800\text{-}850\text{ cm}^{-1}$ region.

Expected Mass Spectrometry Features:

- Molecular Ion Peak: The $[\text{M}]^+$ or $[\text{M}-\text{H}]^-$ ion would be expected at m/z 292 or 291, respectively.

- Fragmentation: Common fragmentation patterns would include the loss of the acrylate group, cleavage of the hexyl chain, and decarboxylation.

Experimental Protocols

Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

The following protocol is based on a reported synthesis of the target molecule.

Materials:

- 4-(6-hydroxyhexyloxy)benzoic acid
- Acrylic acid
- p-toluenesulfonic acid (catalyst)
- Hydroquinone (polymerization inhibitor)
- Benzene (solvent)
- Ethyl acetate
- Magnesium sulfate
- Isopropyl alcohol

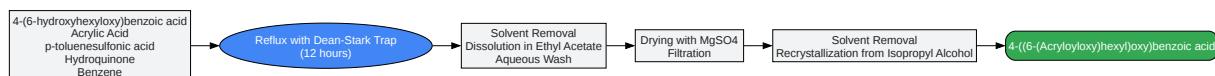
Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid, and 1.20 g (11.8 mmol) of hydroquinone in benzene.
- Reflux the mixture for approximately 12 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.
- After the stoichiometric amount of water has been collected, cool the reaction mixture to room temperature.

- Remove the benzene solvent under reduced pressure.
- Dissolve the residue in 300 mL of ethyl acetate.
- Wash the ethyl acetate solution with distilled water repeatedly until the aqueous layer is no longer acidic (as checked by pH). This step removes excess acrylic acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the ethyl acetate under reduced pressure.
- Recrystallize the crude product from isopropyl alcohol to yield **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** as a white powdery solid.

Visualizations

Synthesis Workflow



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Caption: Synthesis workflow for **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid**.

Structure-Function Relationship for Liquid Crystal Properties



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Caption: Logical relationship of molecular structure to liquid crystal function.

Polymerization into a Side-Chain Liquid Crystal Polymer



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Caption: Polymerization of AHOBA to form a side-chain liquid crystal polymer.

Applications

The primary application of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** is as a monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs) and liquid crystal elastomers.^[1] These materials are of significant interest in the development of advanced technologies due to their ability to respond to external stimuli such as electric fields, temperature, and light.

- **Liquid Crystal Displays (LCDs):** While not a direct component of the liquid crystal layer itself, polymers derived from this monomer can be used in alignment layers or as part of polymer-stabilized or polymer-dispersed liquid crystal systems to enhance performance characteristics like switching speed and viewing angle.
- **Optical Devices:** The ability to manipulate the refractive index of SCLCPs makes them suitable for applications in tunable lenses, diffraction gratings, and optical filters.
- **Shape-Memory Polymers:** Liquid crystal elastomers synthesized from AHOBA can exhibit shape-memory effects, where the material can be deformed and then recover its original shape upon application of a stimulus.^[1]
- **Sensors and Actuators:** The responsiveness of these materials to external stimuli allows for their use in the fabrication of sensors and actuators.

Safety Information

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is classified as an irritant.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[[2](#)]
 - H319: Causes serious eye irritation.[[2](#)]
 - H302: Harmful if swallowed.[[4](#)]

Conclusion

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is a versatile monomer with significant potential in the field of materials science. Its well-defined molecular structure allows for the predictable synthesis of polymers with liquid crystalline properties. While a detailed experimental protocol for its synthesis is available, a notable gap exists in the public domain regarding its experimental spectroscopic characterization. Further research to fully characterize this compound and explore its polymerization into novel materials will undoubtedly contribute to the advancement of optical and responsive technologies.

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